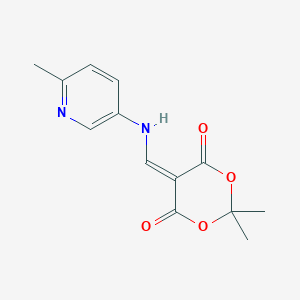
2,2-Dimethyl-5-(((6-methylpyridin-3-YL)amino)methylene)-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione is an organic compound with a heterocyclic core. This compound is known for its unique structure, which includes a dioxane ring fused with a pyridine moiety. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione, a related compound, was achieved through a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . An alternative synthesis involves the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Meldrum’s Acid:
Pyridinium Salts: These compounds share the pyridine moiety and exhibit similar reactivity patterns.
Uniqueness
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione is unique due to its specific combination of a dioxane ring and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2,2-dimethyl-5-[[(6-methylpyridin-3-yl)amino]methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-5-9(6-14-8)15-7-10-11(16)18-13(2,3)19-12(10)17/h4-7,15H,1-3H3 |
Clé InChI |
DFKQCSADGRBKBI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



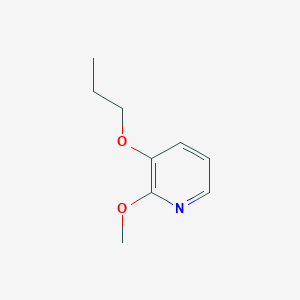
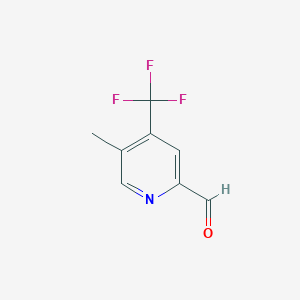
![4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B13920681.png)
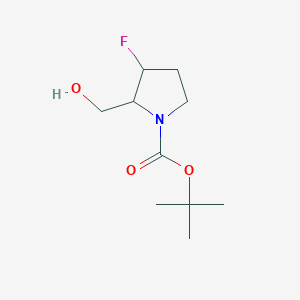

![Tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13920690.png)
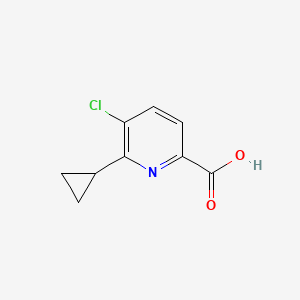

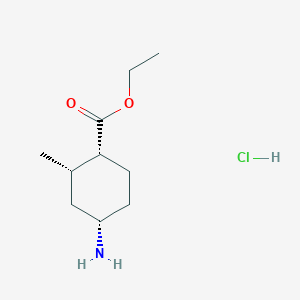
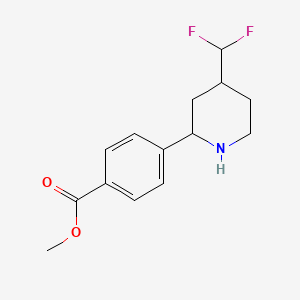
![(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B13920719.png)


